molecular formula C13H19Cl2N3O2 B3107128 {2-[4-(1,3-Benzoxazol-2-yl)-2-morpholinyl]ethyl}amine dihydrochloride CAS No. 1609403-31-7

{2-[4-(1,3-Benzoxazol-2-yl)-2-morpholinyl]ethyl}amine dihydrochloride

Cat. No.: B3107128
CAS No.: 1609403-31-7
M. Wt: 320.21
InChI Key: SZAVNAQRZJIDDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{2-[4-(1,3-Benzoxazol-2-yl)-2-morpholinyl]ethyl}amine dihydrochloride is a chemical compound that features a benzoxazole moiety linked to a morpholine ring via an ethylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[4-(1,3-Benzoxazol-2-yl)-2-morpholinyl]ethyl}amine dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Scientific Research Applications

Chemistry

In chemistry, {2-[4-(1,3-Benzoxazol-2-yl)-2-morpholinyl]ethyl}amine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis .

Biology and Medicine

In biological and medicinal research, this compound has shown potential as a pharmacophore for the development of new drugs. It exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties .

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of {2-[4-(1,3-Benzoxazol-2-yl)-2-morpholinyl]ethyl}amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole moiety can bind to active sites, inhibiting or modulating the activity of these targets. The morpholine ring enhances the compound’s solubility and bioavailability, facilitating its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets {2-[4-(1,3-Benzoxazol-2-yl)-2-morpholinyl]ethyl}amine dihydrochloride apart is the combination of the benzoxazole and morpholine moieties, which confer unique chemical and biological properties.

Properties

IUPAC Name

2-[4-(1,3-benzoxazol-2-yl)morpholin-2-yl]ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2.2ClH/c14-6-5-10-9-16(7-8-17-10)13-15-11-3-1-2-4-12(11)18-13;;/h1-4,10H,5-9,14H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZAVNAQRZJIDDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C2=NC3=CC=CC=C3O2)CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{2-[4-(1,3-Benzoxazol-2-yl)-2-morpholinyl]ethyl}amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
{2-[4-(1,3-Benzoxazol-2-yl)-2-morpholinyl]ethyl}amine dihydrochloride
Reactant of Route 3
{2-[4-(1,3-Benzoxazol-2-yl)-2-morpholinyl]ethyl}amine dihydrochloride
Reactant of Route 4
Reactant of Route 4
{2-[4-(1,3-Benzoxazol-2-yl)-2-morpholinyl]ethyl}amine dihydrochloride
Reactant of Route 5
{2-[4-(1,3-Benzoxazol-2-yl)-2-morpholinyl]ethyl}amine dihydrochloride
Reactant of Route 6
Reactant of Route 6
{2-[4-(1,3-Benzoxazol-2-yl)-2-morpholinyl]ethyl}amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.